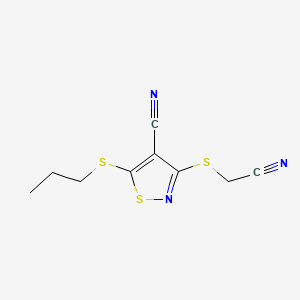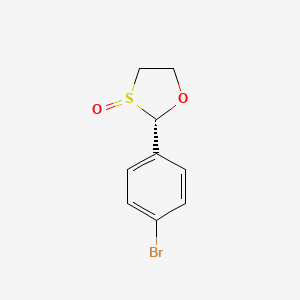
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a chemical compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a bromophenyl group attached to an oxathiolane ring, which is further oxidized to form a sulfoxide. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide typically involves the reaction of 4-bromobenzaldehyde with a thiol and an epoxide under controlled conditions. The reaction proceeds through the formation of an intermediate oxathiolane, which is subsequently oxidized to form the sulfoxide. Common reagents used in this synthesis include:
- 4-bromobenzaldehyde
- Thiol (e.g., thioglycolic acid)
- Epoxide (e.g., ethylene oxide)
- Oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of various substituted phenyl derivatives
科学的研究の応用
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用機序
The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzymes: The sulfoxide group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt cellular processes: The bromophenyl group can interfere with cellular signaling pathways, affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with distinct biological activities.
Uniqueness
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is unique due to its specific combination of a bromophenyl group and an oxathiolane sulfoxide ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
149494-79-1 |
|---|---|
分子式 |
C9H9BrO2S |
分子量 |
261.14 g/mol |
IUPAC名 |
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1 |
InChIキー |
LQGMRODQLQMMFQ-LLTODGECSA-N |
異性体SMILES |
C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br |
正規SMILES |
C1CS(=O)C(O1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


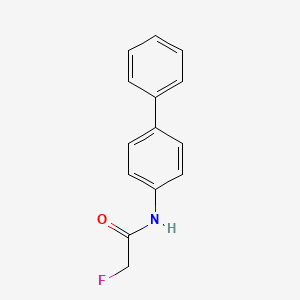
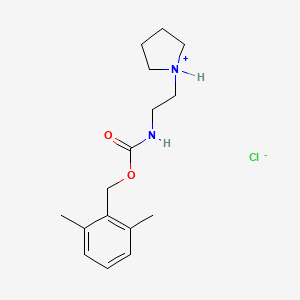
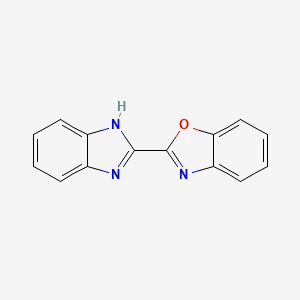


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

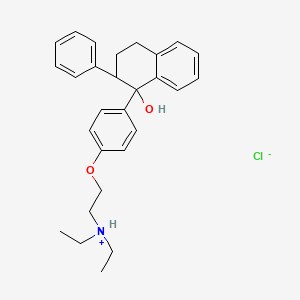
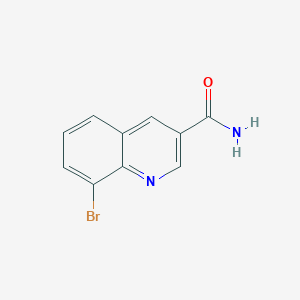
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
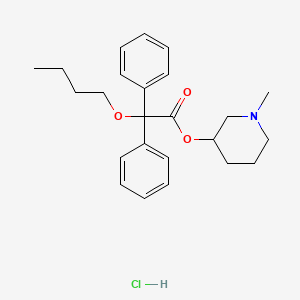
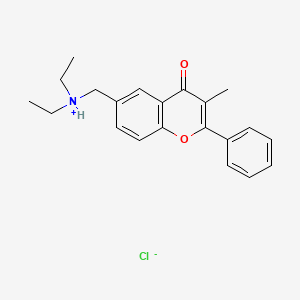
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
